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Compound of Interest

Compound Name: PF-3644022

Cat. No.: B10754469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical therapeutic index of PF-3644022,

a potent and selective ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated

Protein Kinase 2 (MAPKAPK2 or MK2). The performance of PF-3644022 is evaluated against

alternative inhibitors targeting the p38/MK2 signaling pathway, including the covalent MK2

inhibitor CC-99677 and the p38 MAPK inhibitor BIRB-796 (Doramapimod). This objective

comparison is supported by experimental data from various preclinical models to aid

researchers in their drug development efforts.

Executive Summary
PF-3644022 demonstrates potent in vitro and in vivo efficacy in preclinical models of

inflammation. It effectively inhibits MK2 kinase activity and downstream cytokine production.[1]

[2] However, a comprehensive evaluation of its therapeutic index is limited by the availability of

public preclinical toxicology data. In comparison, CC-99677, a covalent MK2 inhibitor, has

shown a favorable safety profile in early clinical trials in healthy volunteers.[3][4][5] Direct head-

to-head preclinical comparisons with PF-3644022 are not extensively available in the public

domain, making a definitive conclusion on their comparative therapeutic indices challenging.

Upstream inhibition of p38 MAPK with compounds like BIRB-796 has been effective in

preclinical models but has been associated with toxicity concerns in clinical development,

highlighting the potential safety advantages of targeting the downstream kinase MK2.
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Data Presentation
Table 1: In Vitro Potency and Selectivity

Compound Target
Mechanism
of Action

IC50 / Ki
Selectivity
Highlights

Reference

PF-3644022 MK2
ATP-

Competitive

IC50: 5.2 nM,

Ki: 3 nM

>100-fold

selective

against a

panel of 200

kinases. Also

inhibits MK3

(IC50: 53 nM)

and PRAK

(IC50: 5.0

nM).

[2]

CC-99677 MK2
Covalent,

Irreversible

Not explicitly

reported

Selective

targeted

covalent

inhibitor.

[5]

BIRB-796
p38α/β/γ/δ

MAPK
Allosteric

IC50: 38-520

nM, Kd: 0.1

nM (p38α)

330-fold

greater

selectivity for

p38α vs

JNK2.

Table 2: Cellular Activity in Preclinical Models
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Compound
Cell Line /
System

Assay IC50 / EC50 Reference

PF-3644022
Human U937

cells

LPS-induced

TNFα production
160 nM [1]

Human Whole

Blood

LPS-induced

TNFα production
1.6 µM [1]

Human Whole

Blood

LPS-induced IL-6

production
10.3 µM [1]

CC-99677
Human

Monocytes

LPS-induced

TNFα production

Strong

concentration-

dependent

inhibition

[3]

Human

Macrophages

LPS-induced

TNFα production

Strong

concentration-

dependent

inhibition

[3]

BIRB-796 THP-1 cells
LPS-induced

TNFα production
Potent inhibition

Table 3: In Vivo Efficacy in Preclinical Models
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Compound Animal Model Endpoint
ED50 /
Effective Dose

Reference

PF-3644022
Rat LPS-induced

TNFα
TNFα inhibition 6.9 mg/kg (oral) [1]

Rat

Streptococcal

Cell Wall-

induced Arthritis

Paw swelling

inhibition

20 mg/kg (oral,

twice daily)
[2]

CC-99677

Rat model of

ankylosing

spondylitis

Amelioration of

disease
Efficacious (oral) [5]

Murine model of

psoriasis and

psoriatic arthritis

Reduction in

Psoriatic Arthritis

Severity Index

Dose-dependent

reduction

BIRB-796

Mouse LPS-

stimulated TNFα

synthesis

TNFα inhibition
65% inhibition at

10 mg/kg (oral)

Mouse Collagen-

induced arthritis

Arthritis severity

inhibition

63% inhibition at

30 mg/kg (oral,

qd)

Table 4: Preclinical Therapeutic Index Evaluation
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Compound
Efficacy
Summary

Toxicology
and Safety
Summary

Therapeutic
Index
(Qualitative)

Reference

PF-3644022

Potent in vitro

and in vivo

efficacy in rat

inflammation

models.

Limited public

data. A study

noted acute

hepatotoxicity in

dogs.

To be determined

pending

comprehensive

toxicology data.

[6]

CC-99677

Efficacious in rat

and murine

models of

inflammatory

disease.

Well-tolerated in

a first-in-human

multiple

ascending-dose

study in healthy

volunteers.

Appears

favorable based

on early clinical

safety data.

[3][4][5]

BIRB-796

Efficacious in

mouse models of

inflammation and

arthritis.

Associated with

hepatotoxicity

and other

adverse events

in clinical trials,

leading to

developmental

challenges.

Limited by

clinical toxicity.

Experimental Protocols
MK2 Kinase Inhibition Assay
Objective: To determine the in vitro potency of a test compound to inhibit MK2 kinase activity.

Methodology:

A recombinant human MK2 enzyme is used.

A fluorescently labeled peptide substrate, such as a heat shock protein 27 (HSP27) peptide,

is utilized.
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The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and

varying concentrations of the test compound.

The reaction is incubated at room temperature for a specified period (e.g., 60 minutes).

The reaction is stopped, and the phosphorylated and unphosphorylated substrates are

separated by electrophoresis.

The amount of phosphorylated substrate is quantified using a microfluidic chip-based

instrument.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

equation.

LPS-Induced TNFα Production in Rats
Objective: To evaluate the in vivo efficacy of a test compound in a model of acute inflammation.

Methodology:

Male Lewis rats are used.

Animals are fasted overnight prior to the experiment.

The test compound is administered orally at various doses.

After a specified time (e.g., 1 hour), lipopolysaccharide (LPS) from E. coli is injected

intraperitoneally to induce an inflammatory response.

Blood samples are collected at a peak time point for TNFα production (e.g., 90 minutes post-

LPS).

Plasma is separated, and TNFα levels are measured using an enzyme-linked

immunosorbent assay (ELISA).

The dose-dependent inhibition of TNFα production is calculated, and the ED50 value is

determined.
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Streptococcal Cell Wall-Induced Arthritis in Rats
Objective: To assess the in vivo efficacy of a test compound in a model of chronic arthritis.

Methodology:

A sterile aqueous suspension of peptidoglycan-polysaccharide from Group A streptococci is

prepared.

A single intraperitoneal injection of the streptococcal cell wall suspension is administered to

female Lewis rats to induce arthritis.

The development of arthritis is monitored by measuring paw volume or scoring clinical signs

of inflammation.

Treatment with the test compound or vehicle is initiated after the onset of arthritis.

Paw volume and clinical scores are assessed regularly throughout the study.

At the end of the study, histological analysis of the joints can be performed to evaluate

cartilage and bone erosion.

The efficacy of the compound is determined by its ability to reduce paw swelling and improve

histological parameters compared to the vehicle-treated group.

Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of a test compound on cultured cells.

Methodology:

Cells are seeded in a 96-well plate and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compound for a specified

duration (e.g., 24-72 hours).

Following treatment, the media is replaced with fresh media containing 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
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The plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the

formazan crystals.

The absorbance of the resulting colored solution is measured using a microplate reader at a

wavelength of approximately 570 nm.

Cell viability is expressed as a percentage of the untreated control, and the IC50 for

cytotoxicity can be calculated.

Mandatory Visualization
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Caption: The p38/MK2 signaling pathway and points of intervention by inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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